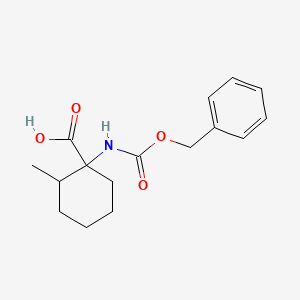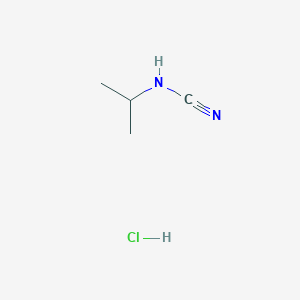
Cyano(propan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano(propan-2-yl)amine hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a cyano group (–CN) attached to a propan-2-ylamine moiety, with the hydrochloride salt form enhancing its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyano(propan-2-yl)amine hydrochloride typically involves the reaction of propan-2-ylamine with a cyano-containing reagent. One common method is the direct treatment of propan-2-ylamine with methyl cyanoacetate under solvent-free conditions at room temperature . This reaction can be catalyzed by bases such as triethylamine to enhance the yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved efficiency. The use of high-purity reagents and optimized reaction parameters ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyano(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic structures.
Common Reagents and Conditions:
Bases: Triethylamine, potassium hydroxide.
Solvents: Ethanol, dimethylformamide (DMF).
Major Products:
Heterocyclic Compounds: The reaction with phenacyl bromide in ethanol can yield pyrrole derivatives.
Thiophene Derivatives: The reaction with sulfur and cyclohexanone under microwave irradiation can produce thiophene derivatives.
Applications De Recherche Scientifique
Cyano(propan-2-yl)amine hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of cyano(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Cyanoacetamide Derivatives: These compounds share the cyano group and are used in similar synthetic applications.
Nitrile Compounds: Compounds with a nitrile group (–CN) are structurally similar and have comparable reactivity.
Uniqueness: Cyano(propan-2-yl)amine hydrochloride is unique due to its specific combination of the cyano group with the propan-2-ylamine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized heterocyclic compounds and bioactive molecules .
Propriétés
Formule moléculaire |
C4H9ClN2 |
|---|---|
Poids moléculaire |
120.58 g/mol |
Nom IUPAC |
propan-2-ylcyanamide;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-4(2)6-3-5;/h4,6H,1-2H3;1H |
Clé InChI |
BLKJJMLIHNUVOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



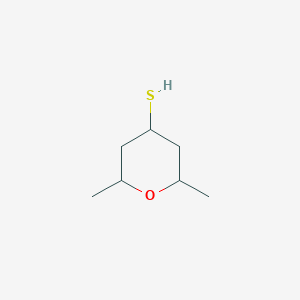


![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)

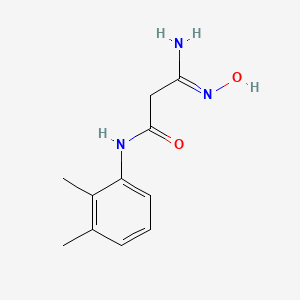
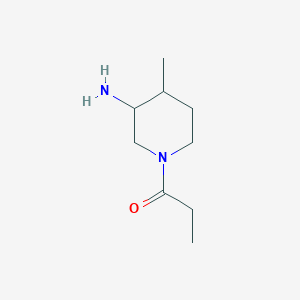
![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)

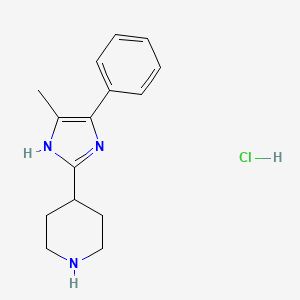
![3-[(3-Phenylpropyl)amino]propan-1-ol](/img/structure/B13219928.png)
